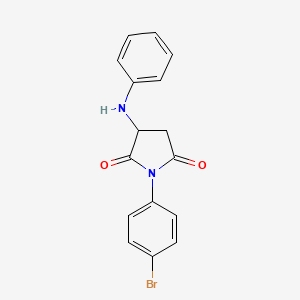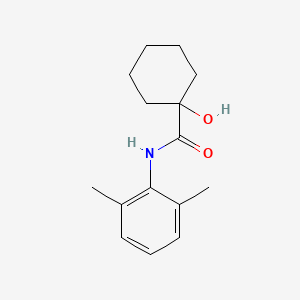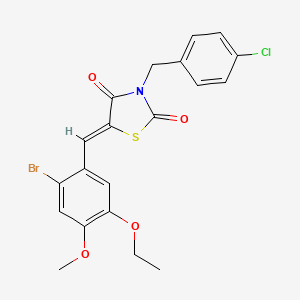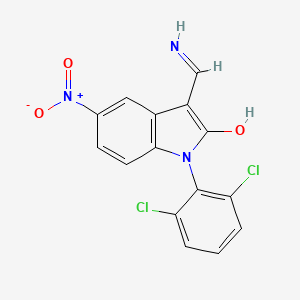
3-anilino-1-(4-bromophenyl)-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-anilino-1-(4-bromophenyl)-2,5-pyrrolidinedione, also known as ABPP, is a chemical compound that has been the focus of numerous scientific studies. This compound has a unique structure and has been synthesized using various methods. It has been studied for its potential applications in scientific research, specifically in the area of proteomics. In
作用機序
The mechanism of action of 3-anilino-1-(4-bromophenyl)-2,5-pyrrolidinedione involves its irreversible binding to the active site of a target protein. This binding occurs via a nucleophilic attack on the pyrrolidine carbonyl group, resulting in the formation of a covalent bond between this compound and the protein. This covalent bond is stable and allows for the identification and characterization of the target protein.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been used to identify and characterize proteins involved in a variety of biological processes, including inflammation, cancer, and neurodegenerative diseases. This compound has also been used to study the effects of drugs and other small molecules on protein activity and function.
実験室実験の利点と制限
One of the main advantages of 3-anilino-1-(4-bromophenyl)-2,5-pyrrolidinedione is its ability to identify and characterize proteins in complex biological systems. It is a valuable tool for studying enzyme activity, protein-protein interactions, and post-translational modifications. However, there are also some limitations to using this compound in lab experiments. One limitation is that it can only be used to study proteins with active sites that are accessible to this compound. Additionally, this compound labeling may interfere with protein function, which can be a limitation in some experiments.
将来の方向性
There are many potential future directions for research involving 3-anilino-1-(4-bromophenyl)-2,5-pyrrolidinedione. One area of focus could be the development of new methods for synthesizing this compound that are more efficient and cost-effective. Another area of focus could be the development of new applications for this compound, such as in the study of protein-protein interactions or the identification of new drug targets. Additionally, the use of this compound in clinical studies could be explored, particularly in the areas of cancer and neurodegenerative diseases. Overall, this compound is a valuable tool for scientific research and has the potential to lead to many new discoveries in the future.
合成法
The synthesis of 3-anilino-1-(4-bromophenyl)-2,5-pyrrolidinedione has been achieved using various methods, including the reaction between 4-bromophenylhydrazine and ethyl acetoacetate, followed by cyclization with phthalic anhydride. Another method involves the reaction between 4-bromophenylhydrazine and 2,5-dioxopyrrolidin-1-yl acetate, followed by cyclization with phthalic anhydride. These methods have been reported to yield this compound with high purity and yield.
科学的研究の応用
3-anilino-1-(4-bromophenyl)-2,5-pyrrolidinedione has been used extensively in scientific research, particularly in the area of proteomics. It is a valuable tool for identifying and characterizing proteins in complex biological systems. This compound works by irreversibly binding to the active site of a target protein, allowing for the identification and quantification of that protein. This method has been used to study a variety of biological processes, including enzyme activity, protein-protein interactions, and post-translational modifications.
特性
IUPAC Name |
3-anilino-1-(4-bromophenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2/c17-11-6-8-13(9-7-11)19-15(20)10-14(16(19)21)18-12-4-2-1-3-5-12/h1-9,14,18H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWRDUDAXRYPGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[2-(3-thienylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]benzamide](/img/structure/B5190851.png)
![ethyl 4-[4-(3-bromo-4-methoxybenzoyl)-2-fluorophenyl]-1-piperazinecarboxylate](/img/structure/B5190855.png)

![ethyl 2-[(2,4-dichlorobenzoyl)amino]-4-methyl-5-{[(2-methylphenyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B5190879.png)

![(3R*,4R*)-4-(1-azepanyl)-1-[4-(trifluoromethoxy)benzyl]-3-piperidinol](/img/structure/B5190895.png)
![4-[(mesitylsulfonyl)amino]butanoic acid](/img/structure/B5190900.png)
![1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5190908.png)
![diethyl 5-[({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5190909.png)
![5-[5-(2,6-dimethyl-4-pyrimidinyl)-1,2,4-oxadiazol-3-yl]-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5190917.png)
![N-[5-(aminosulfonyl)-2-methoxyphenyl]-4-methylbenzamide](/img/structure/B5190930.png)

![N-(1-{1-[(5-ethyl-2-furyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5190960.png)
![4-[2-(3,5-dihydroxybenzoyl)carbonohydrazonoyl]-2-methoxyphenyl benzoate](/img/structure/B5190963.png)